Praseodymium hydroxide
Overview
Description
Praseodymium hydroxide, with the chemical formula Pr(OH)₃, is an inorganic compound that belongs to the family of rare earth hydroxides. It appears as a green solid and is virtually insoluble in water . Praseodymium, the central element in this compound, is a lanthanide metal known for its unique magnetic, optical, and catalytic properties.
Mechanism of Action
Target of Action
Praseodymium hydroxide primarily targets chemical reactions where it acts as a reactant or a catalyst. It is particularly used in the field of heterogeneous catalysis .
Mode of Action
This compound can react with acids to produce praseodymium salts. For instance, it reacts with acetic acid to form praseodymium(III) acetate and water . This reaction can be represented as follows:
Pr(OH)3+3CH3COOH→Pr(CH3CO2)3+3H2OPr(OH)_3 + 3CH_3COOH \rightarrow Pr(CH_3CO_2)_3 + 3H_2O Pr(OH)3+3CH3COOH→Pr(CH3CO2)3+3H2O
Biochemical Pathways
For instance, it is used as a support for gold nano-species in the water-gas shift reaction (WGSR) and CO oxidation .
Pharmacokinetics
Its solubility and reactivity play a significant role in its behavior in various environments .
Result of Action
The reaction of this compound with acids results in the formation of praseodymium salts, which have various applications in different fields . In the field of catalysis, this compound can promote the dispersion and stabilization of gold species, contributing to the design and preparation of active and stable catalysts .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other compounds. For instance, its solubility in water is virtually negligible , which can affect its reactivity in aqueous solutions.
Biochemical Analysis
Biochemical Properties
Praseodymium hydroxide has been found to interact with various biomolecules in the context of catalysis . For example, it can promote the dispersion and stabilization of gold species, which can be useful in the design and preparation of active and stable catalysts for heterogeneous catalysis .
Cellular Effects
Given its role in catalysis, it may influence cell function by affecting various biochemical reactions .
Molecular Mechanism
It is known to facilitate the dissociation of water, contributing to improved water-gas shift reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to exhibit high activity and stability in water-gas shift reactions and CO oxidation
Metabolic Pathways
Its role in catalysis suggests it may interact with enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Praseodymium hydroxide can be synthesized through the reaction between praseodymium(III) nitrate and ammonia water. The reaction proceeds as follows : [ \text{Pr(NO}_3\text{)}_3 + 3 \text{NH}_3 \cdot \text{H}_2\text{O} \rightarrow \text{Pr(OH)}_3 \downarrow + 3 \text{NH}_4\text{NO}_3 ]
Industrial Production Methods: In industrial settings, praseodymium trihydroxide is often produced via hydrothermal methods. This involves the use of high-pressure and high-temperature conditions to facilitate the reaction between praseodymium salts and alkaline solutions .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form praseodymium oxide.
Reduction: It can be reduced back to praseodymium metal under specific conditions.
Substitution: this compound reacts with acids to form praseodymium salts and water.
Common Reagents and Conditions:
Acids: Reacts with hydrochloric acid, acetic acid, and sulfuric acid to form respective praseodymium salts.
Conditions: Typically, these reactions occur at room temperature and standard atmospheric pressure.
Major Products:
Praseodymium Acetate: Formed by reacting praseodymium trihydroxide with acetic acid. [ \text{Pr(OH)}_3 + 3 \text{CH}_3\text{COOH} \rightarrow \text{Pr(CH}_3\text{CO}_2\text{)}_3 + 3 \text{H}_2\text{O} ]
Scientific Research Applications
Praseodymium hydroxide has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Cerium(III) Hydroxide (Ce(OH)₃)
- Neodymium(III) Hydroxide (Nd(OH)₃)
Properties
IUPAC Name |
praseodymium(3+);trihydroxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O.Pr/h3*1H2;/q;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGIGTLMMBTXIY-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[Pr+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3O3Pr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20936978 | |
Record name | Praseodymium trihydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20936978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.930 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16469-16-2 | |
Record name | Praseodymium trihydroxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16469-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Praseodymium hydroxide (Pr(OH)3) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016469162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Praseodymium hydroxide (Pr(OH)3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Praseodymium trihydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20936978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Praseodymium trihydroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.815 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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